Tiron

Catalog No.
S543517
CAS No.
149-45-1
M.F
C6H6NaO8S2
M. Wt
293.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiron

CAS Number

149-45-1

Product Name

Tiron

IUPAC Name

disodium;4,5-dihydroxybenzene-1,3-disulfonate

Molecular Formula

C6H6NaO8S2

Molecular Weight

293.2 g/mol

InChI

InChI=1S/C6H6O8S2.Na/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);

InChI Key

ISLHTVXEVCZNHS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

1,2-Dihydroxybenzene-3,5-Disulfonic Acid Disodium Salt, Tiron

Canonical SMILES

C1=C(C=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O.[Na]

Description

The exact mass of the compound Tiron is 313.9143 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12861. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

One promising area of scientific research for Tiron is in its application for Redox Flow Batteries (RFBs). These rechargeable batteries store energy in chemical compounds dissolved in liquid electrolytes. Tiron shows potential as an active species in RFBs due to its electrochemical properties [].

  • Favorable Behavior in Acidic Solutions

    Studies have shown that Tiron exhibits a simple and efficient electrochemical behavior in acidic aqueous solutions (pH below 4) []. This translates to faster electrode kinetics and a diffusion-controlled process, making it suitable for RFB applications.

  • Impact of pH

    Research suggests that increasing the pH above 4 complicates the electrode reaction of Tiron []. This complexity can lead to inefficiencies in the battery.

  • Reversibility and Stability

    While Tiron exhibits fast reaction rates, a portion of its capacity is irreversible during the initial charging cycle []. This indicates a structural change in the molecule, potentially requiring an "activation process" to optimize its performance and stability in RFBs.

  • Promising Initial Results

    Despite the need for further development, preliminary research shows promising results for Tiron as an RFB component. Studies report average coulombic and energy efficiencies of 93% and 82% respectively, indicating minimal self-discharge during short-term cycling [].

Tiron, scientifically known as 1,2-dihydroxybenzene-3,5-disulfonic acid, is a synthetic organic compound that serves primarily as a chelating agent. It is characterized by its ability to form stable complexes with various metal ions, particularly iron. Tiron is often used in analytical chemistry due to its selectivity and sensitivity in detecting metal ions, making it valuable in both laboratory and industrial applications.

The chemical formula of Tiron is C6H4O6S2C_6H_4O_6S_2, and it appears as a white crystalline solid that is soluble in water. Its structure features two hydroxyl groups and two sulfonate groups, which contribute to its strong chelating properties. The compound is commonly referred to by its disodium salt form, which enhances its solubility and reactivity in aqueous solutions.

  • Tiron's primary mechanism of action involves chelation. The negatively charged molecule acts as a ligand, donating electrons to metal ions and forming stable complexes. This chelation process can:
    • Sequester metal ions, rendering them unavailable for unwanted reactions [].
    • Facilitate the transport of metals across membranes [].
    • Act as an antioxidant by scavenging free radicals.
  • Tiron is generally considered non-toxic. However, as with any chemical, proper handling procedures are recommended to avoid potential irritation.
  • Safety data sheets (SDS) for Tiron typically advise wearing gloves and eye protection when handling the compound.
, particularly redox reactions involving metal ions. Some key reactions include:

  • Complex Formation: Tiron readily forms complexes with ferrous iron (Fe2+Fe^{2+}) and ferric iron (Fe3+Fe^{3+}). The formation of these complexes can be represented as follows:
    Fe2++Tiron[Fe(Tiron)]2Fe^{2+}+\text{Tiron}\rightarrow [Fe(\text{Tiron})]^{2-}
  • Oxidation Reactions: Tiron can be oxidized by superoxide anions (O2O_2^{-}). The kinetics of this reaction have been studied extensively, showing that Tiron acts as a reducing agent in the presence of superoxide .
  • Electro

Tiron exhibits notable biological activity, particularly due to its chelating properties. It has been studied for its potential role in:

  • Antioxidant Activity: Tiron can scavenge free radicals and may protect biological systems from oxidative stress.
  • Metal Ion Regulation: By chelating metal ions, Tiron can influence various biochemical pathways, potentially affecting enzyme activities that depend on metal cofactors.

Research indicates that Tiron may also have implications in pharmacology and toxicology by modulating the bioavailability of essential trace metals .

Tiron can be synthesized through several methods, including:

  • Sulfonation of Catechol: One common method involves the sulfonation of catechol using sulfuric acid or chlorosulfonic acid, followed by neutralization to form the disodium salt.
  • Hydroxylation of Benzene Derivatives: Another approach includes hydroxylating suitable benzene derivatives under controlled conditions to introduce the necessary functional groups.

These synthetic routes allow for the production of Tiron with varying degrees of purity and yield depending on the specific conditions employed.

Tiron finds applications across multiple fields:

  • Analytical Chemistry: Used as a reagent for the quantitative determination of iron and other transition metals.
  • Environmental Science: Employed in studies related to soil chemistry and heavy metal ion interactions.
  • Industrial Processes: Utilized in water treatment processes to remove excess metal ions from wastewater.
  • Biochemistry: Investigated for potential therapeutic applications due to its metal-chelating properties.

Numerous studies have focused on Tiron's interactions with various substances:

  • Metal Ion Complexes: Research has shown that Tiron forms stable complexes with several metal ions beyond iron, including copper and lead. These interactions are crucial for understanding its role in environmental remediation .
  • Kinetic Studies: Kinetic analyses have been performed on the oxidation reactions involving Tiron, providing insights into its reactivity under different conditions .

Such studies highlight Tiron's versatility as a chelator and its importance in both analytical and biological contexts.

Several compounds exhibit similar chelating properties to Tiron. Here are notable examples:

Compound NameChemical FormulaUnique Features
Ethylenediaminetetraacetic acidC10H16N2O8Binds multiple metal ions; widely used in medicine.
1,10-PhenanthrolineC12H8N2Forms stable complexes with transition metals; used in analytical chemistry.
2,3-Dihydroxybenzoic acidC7H6O4Similar structure; used as a chelator but less selective than Tiron.

Tiron's uniqueness lies in its dual hydroxyl and sulfonate functional groups, which enhance solubility and selectivity for certain metal ions compared to other chelators. This makes it particularly effective in specific applications within analytical chemistry and environmental science.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] Off-white crystalline powder; [Acros Organics MSDS]

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

292.94017877 g/mol

Monoisotopic Mass

292.94017877 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4X87R5T106

Related CAS

149-46-2 (parent cpd)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

ATC Code

M - Musculo-skeletal system
M09 - Other drugs for disorders of the musculo-skeletal system
M09A - Other drugs for disorders of the musculo-skeletal system
M09AB - Enzymes
M09AB01 - Chymopapain

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

149-45-1
9001-09-6

Wikipedia

Tiron_(chemical)

General Manufacturing Information

1,3-Benzenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2): ACTIVE

Dates

Modify: 2023-08-15
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